Characterization of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate
Characterization of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate
An In-depth Technical Guide to the
Abstract
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into pharmacologically active agents due to its ability to provide unique three-dimensional exit vectors for substituents, which is crucial for optimizing drug-receptor interactions.[1][2][3] This guide provides a comprehensive technical framework for the definitive characterization of a key azepane-based building block: tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate. This molecule serves as a valuable intermediate for the synthesis of complex chemical entities in drug discovery programs, particularly those targeting neuropsychiatric disorders or acting as kinase inhibitors.[3][4][5] We will detail the necessary spectroscopic and chromatographic protocols, explain the causality behind methodological choices, and present the expected data based on first principles and analysis of analogous structures. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust, self-validating system for quality control and structural verification.
Introduction: The Strategic Importance of Substituted Azepanes
Seven-membered heterocycles like azepanes have historically been underrepresented in medicinal chemistry, not due to a lack of potential, but because of a scarcity of robust and stereocontrolled synthetic methodologies.[6] However, recent advances in synthetic chemistry, including ring-expansion reactions and novel annulation strategies, have made complex azepane derivatives more accessible.[2][7] The azepane core is a key component in a range of bioactive compounds and approved drugs.[8][9]
The title compound, tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, combines three critical structural motifs:
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The Azepane Ring: A flexible seven-membered ring that allows for extensive conformational sampling.
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The N-Boc Group: A common and versatile protecting group that masks the nucleophilicity of the secondary amine, enabling controlled, stepwise synthesis.[10] It can be reliably removed under acidic conditions or thermally, often with high selectivity.[11][12]
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The 2-Oxocyclopentyl Substituent: A ketone-containing side chain that serves as a versatile chemical handle for further elaboration, such as reductive amination, olefination, or aldol-type reactions.
Definitive characterization is non-negotiable to ensure that the correct regio- and stereoisomer is carried forward in a synthetic campaign, as any ambiguity can lead to wasted resources and misinterpreted biological data.
Contextual Synthesis Pathway
To understand potential impurities and side products that may be observed during characterization, a brief overview of a plausible synthetic route is essential. The molecule is likely synthesized via the alkylation of an N-Boc protected azepane derivative with a suitable cyclopentanone precursor.
Caption: A plausible synthetic pathway for the target molecule.
This pathway helps anticipate potential impurities, such as unreacted starting materials, diastereomers if the stereocenter is not controlled, or products from competing side reactions.
Physicochemical and Structural Properties
A summary of the fundamental properties of the molecule is presented below. These values are calculated or sourced from chemical databases for analogous structures.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₇NO₃ | Calculated |
| Molecular Weight | 281.39 g/mol | Calculated |
| Monoisotopic Mass | 281.19859 Da | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a colorless oil or a white to off-white solid | Analogy |
| Predicted XLogP3 | ~2.5 - 3.5 | Analogy to similar structures[13][14] |
| Key Structural Features | Carbamate, Ketone, Saturated N-Heterocycle | Structural Analysis |
Comprehensive Characterization Workflow
Caption: A logical workflow for the complete characterization process.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of the molecule.
Expertise & Rationale: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to the compound's expected moderate polarity. The presence of two carbonyl groups and the N-Boc group suggests that all proton signals will likely be found between 0.9 and 5.0 ppm.
Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved. Use sonication if necessary.
-
Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
5.1.1. ¹H NMR Spectroscopy (Predicted Data, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 3.5 | Multiplet | 1H | N-CH - (Azepane C2) | Alpha to nitrogen and adjacent to the cyclopentanone ring; expected to be complex due to diastereotopicity and restricted rotation. |
| ~3.5 - 3.0 | Multiplet | 2H | N-CH₂ - (Azepane C7) | Alpha to the carbamate nitrogen. |
| ~2.5 - 1.2 | Multiplets | 14H | Azepane & Cyclopentanone Ring CH₂ | Overlapping signals from the remaining aliphatic protons on both rings. |
| 1.48 | Singlet | 9H | -C(CH₃ )₃ (Boc) | Classic singlet for the tert-butyl group, highly shielded and magnetically equivalent.[12] |
5.1.2. ¹³C NMR Spectroscopy (Predicted Data, 101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~215 | C =O (Ketone) | The ketone carbonyl is significantly deshielded. |
| ~155 | C =O (Carbamate) | The carbamate carbonyl appears upfield from the ketone. |
| ~80 | -C (CH₃)₃ (Boc Quaternary) | The quaternary carbon of the Boc group. |
| ~60 - 50 | Azepane Carbons (C2, C7) | Carbons directly attached to the nitrogen atom. |
| ~45 - 20 | Aliphatic Carbons | Remaining CH₂ carbons of both rings. |
| 28.4 | -C(CH₃ )₃ (Boc Methyls) | The three equivalent methyl carbons of the Boc group. |
5.1.3. 2D NMR for Unambiguous Assignment
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COSY (Correlation Spectroscopy): Essential for mapping out the proton-proton coupling networks within the azepane and cyclopentanone rings, confirming which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for linking the Boc group to the azepane nitrogen and the azepane C2 to the cyclopentanone ring via the carbonyl.
Mass Spectrometry (MS)
Expertise & Rationale: Electrospray Ionization (ESI) in positive ion mode is the method of choice for this molecule, as the nitrogen atom can be readily protonated. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ion mode with typical source parameters (e.g., capillary voltage of 3.5 kV).
-
Detection: Acquire the mass spectrum over a range of m/z 100-500.
Expected Results:
-
Molecular Ion: A prominent peak at m/z 282.2064 corresponding to the [M+H]⁺ adduct. The exact mass provides strong evidence for the molecular formula C₁₆H₂₇NO₃.
-
Sodium Adduct: A peak at m/z 304.1883 for [M+Na]⁺ is also common.
-
Key Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) under in-source fragmentation, leading to peaks at m/z 226 and 182, respectively. This fragmentation pattern is a hallmark of N-Boc protected compounds.[10]
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. A thin film on a salt plate (NaCl or KBr) is sufficient for analysis.
Protocol: Thin Film IR Analysis
-
Sample Preparation: If the sample is an oil, place a single drop directly onto a salt plate. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply to the plate, and allow the solvent to evaporate.
-
Analysis: Place a second salt plate on top to create a thin film.
-
Acquisition: Acquire the spectrum, typically from 4000 to 600 cm⁻¹.
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Strong | C-H (Aliphatic) Stretching |
| ~1740 | Strong | C=O (Ketone) Stretching |
| ~1690 | Strong | C=O (Carbamate) Stretching |
| ~1160 | Strong | C-N Stretching |
The presence of two distinct, strong carbonyl peaks is the most critical diagnostic feature in the IR spectrum.
Chromatographic Purity Assessment
Expertise & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the standard for assessing the purity of organic molecules like this one. The two carbonyl groups provide strong chromophores for UV detection.
Protocol: RP-HPLC Purity Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both containing 0.1% Trifluoroacetic Acid - TFA, to ensure sharp peaks).
-
Gradient: Start at 30% ACN and ramp to 95% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm, where carbonyls absorb strongly.
-
Sample Preparation: Prepare a sample solution at ~1 mg/mL in ACN.
-
Injection Volume: 10 µL.
Trustworthiness: The protocol is self-validating. A pure sample should yield a single major peak with a purity of >95% by area normalization. The presence of multiple peaks would indicate impurities (e.g., starting materials, diastereomers) that would require further investigation and purification.
Conclusion
The definitive characterization of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate requires a synergistic application of NMR, MS, IR, and HPLC. By following the detailed protocols and understanding the rationale behind the expected data presented in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. This rigorous approach ensures the integrity of subsequent research and development efforts, upholding the highest standards of scientific validity in the pursuit of novel therapeutics.
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